![molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8](/img/structure/B2921378.png)
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amino group (-NH2), a triazine ring, a benzoxazole ring, and a methyl group (-CH3). These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazine derivatives can be synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the triazine and benzoxazole rings. The electron-donating amino and methyl groups could potentially increase the electron density on the triazine ring, affecting its reactivity .Chemical Reactions Analysis
Triazine derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The specific reactions this compound undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the amino group could make the compound basic, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel triazole derivatives, including compounds related to the one , to explore their antimicrobial activities. These compounds have been synthesized through reactions involving various primary amines, leading to the development of substances with potential antimicrobial properties against different microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Ring Transformation Studies
Studies on ring transformation have led to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This research opens up avenues for generating new compounds with potential pharmaceutical applications (Kurasawa et al., 1988).
Functional Planar Radicals
Functional planar Blatter radicals containing triazine units have been synthesized and characterized for their potential in various applications, including electronics and material science. The synthesis involves Pschorr-type cyclization, offering a pathway to design novel materials with unique properties (Bartos et al., 2019).
Molecular Structure Studies
The molecular structure of triazine derivatives, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been elucidated, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various fields (Hwang et al., 2006).
Oxidation Products and Reactions
Research on the oxidation products and reactions of dihydro-1,2,4-triazin-6(1H)-ones offers valuable information on the chemical reactivity and potential transformations of triazine derivatives. This knowledge is essential for developing new synthetic routes and applications for these compounds (Collins et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVBEJUMQRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

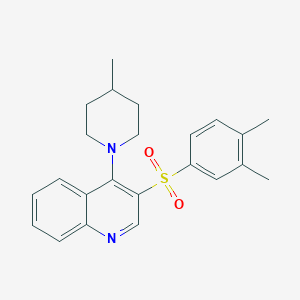
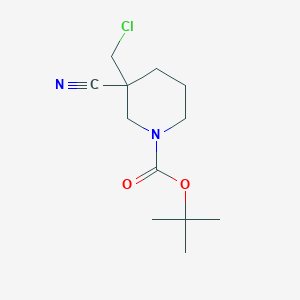
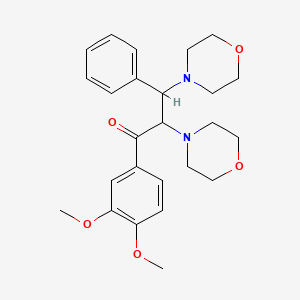
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
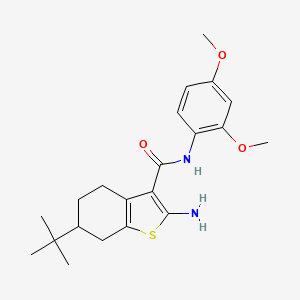
![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)
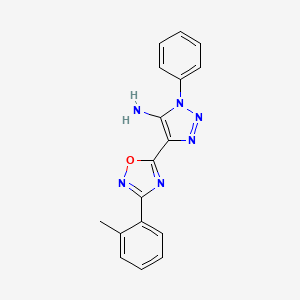

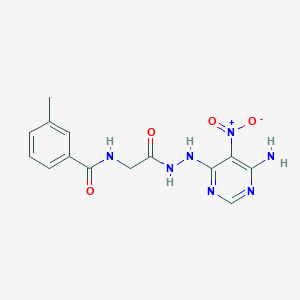
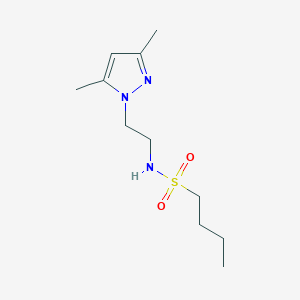
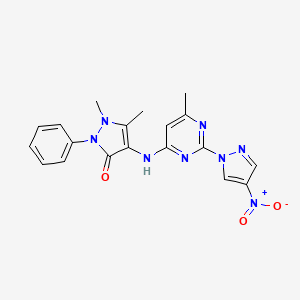
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2921313.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)
![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)